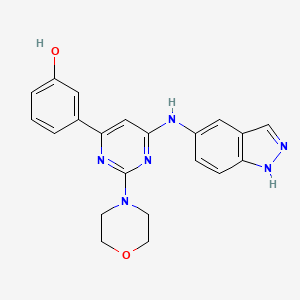
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol is a complex organic compound that features a unique structure combining an indazole moiety, a morpholinopyrimidine core, and a phenol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common route includes:
Formation of the Indazole Moiety: Starting from commercially available precursors, the indazole ring is synthesized through cyclization reactions.
Construction of the Morpholinopyrimidine Core:
Coupling of the Phenol Group: The final step involves coupling the phenol group to the morpholinopyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indazole moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the phenol and morpholine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects, particularly in cancer cells where kinase activity is often dysregulated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(6-(1H-indazol-5-ylamino)-2-pyridinyl)phenol
- 3-(6-(1H-indazol-5-ylamino)-2-pyrimidinyl)phenol
- 3-(6-(1H-indazol-5-ylamino)-2-quinolinyl)phenol
Uniqueness
3-(6-(1H-indazol-5-ylamino)-2-morpholinopyrimidin-4-yl)phenol stands out due to the presence of the morpholine group, which can enhance its solubility and bioavailability. Additionally, the combination of the indazole and morpholinopyrimidine cores provides a unique scaffold for kinase inhibition, potentially offering improved selectivity and potency compared to similar compounds.
Propriétés
Numéro CAS |
701242-64-0 |
|---|---|
Formule moléculaire |
C21H20N6O2 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
3-[6-(1H-indazol-5-ylamino)-2-morpholin-4-ylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C21H20N6O2/c28-17-3-1-2-14(11-17)19-12-20(25-21(24-19)27-6-8-29-9-7-27)23-16-4-5-18-15(10-16)13-22-26-18/h1-5,10-13,28H,6-9H2,(H,22,26)(H,23,24,25) |
Clé InChI |
OUULCVQTKHSXBK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CC(=N2)NC3=CC4=C(C=C3)NN=C4)C5=CC(=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)
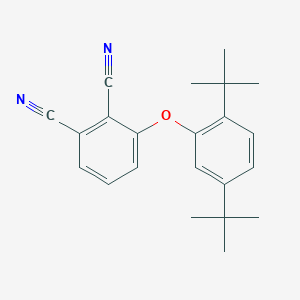

![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
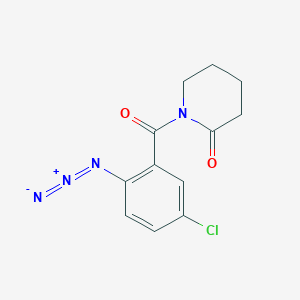
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
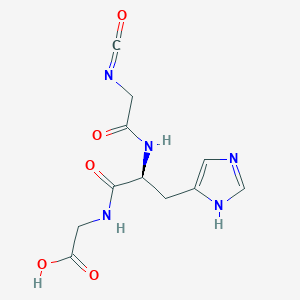
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
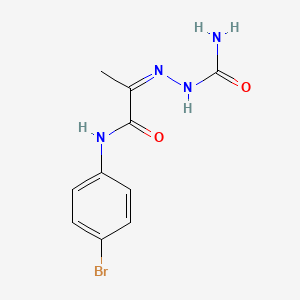
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
